3-Phenylthiazolo[5,4-d]isoxazol-5-amine
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Overview
Description
3-Phenylthiazolo[5,4-d]isoxazol-5-amine is a heterocyclic compound that features a unique fusion of thiazole and isoxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiazolo[5,4-d]isoxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) cycloaddition reaction, where an alkyne acts as a dipolarophile and nitrile oxide as the dipole . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The focus is on optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylthiazolo[5,4-d]isoxazol-5-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-Phenylthiazolo[5,4-d]isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenylthiazolo[5,4-d]isoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Isoxazole: A five-membered heterocyclic compound with a nitrogen and oxygen atom.
Thiazole: A five-membered heterocyclic compound with a sulfur and nitrogen atom.
Comparison: 3-Phenylthiazolo[5,4-d]isoxazol-5-amine is unique due to its fused ring structure, which combines the properties of both isoxazole and thiazole. This fusion enhances its chemical stability and biological activity compared to its individual components .
Properties
Molecular Formula |
C10H7N3OS |
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Molecular Weight |
217.25 g/mol |
IUPAC Name |
3-phenyl-[1,3]thiazolo[5,4-d][1,2]oxazol-5-amine |
InChI |
InChI=1S/C10H7N3OS/c11-10-12-9-8(15-10)7(13-14-9)6-4-2-1-3-5-6/h1-5H,(H2,11,12) |
InChI Key |
HSWIASDVUWZSKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC3=C2SC(=N3)N |
Origin of Product |
United States |
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